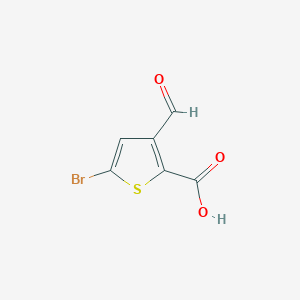
5-Bromo-3-formyl-2-thiophenecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-formyl-2-thiophenecarboxylic acid is a heterocyclic compound containing bromine, formyl, and carboxylic acid functional groups attached to a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-formyl-2-thiophenecarboxylic acid typically involves the bromination of 3-formyl-2-thiophenecarboxylic acid. One common method includes the use of bromine in acetic acid as a solvent under controlled temperature conditions . The reaction proceeds with the substitution of a hydrogen atom on the thiophene ring with a bromine atom.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination reactions with appropriate safety measures to handle bromine and other reactive intermediates.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-3-formyl-2-thiophenecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can replace the bromine atom under suitable conditions.
Major Products
Oxidation: 5-Bromo-2-thiophenecarboxylic acid.
Reduction: 5-Bromo-3-hydroxymethyl-2-thiophenecarboxylic acid.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Bromo-3-formyl-2-thiophenecarboxylic acid is utilized in several scientific research areas:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-formyl-2-thiophenecarboxylic acid involves its interaction with various molecular targets. The bromine atom and formyl group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can modulate the activity of enzymes and other proteins, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-2-thiophenecarboxylic acid: Lacks the formyl group, making it less reactive in certain chemical reactions.
3-Formyl-2-thiophenecarboxylic acid: Lacks the bromine atom, affecting its electrophilic properties.
5-Bromo-3-hydroxymethyl-2-thiophenecarboxylic acid: A reduced form of the compound with different reactivity.
Uniqueness
5-Bromo-3-formyl-2-thiophenecarboxylic acid is unique due to the presence of both bromine and formyl groups, which provide a versatile platform for various chemical transformations and applications in scientific research .
Propiedades
Fórmula molecular |
C6H3BrO3S |
|---|---|
Peso molecular |
235.06 g/mol |
Nombre IUPAC |
5-bromo-3-formylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C6H3BrO3S/c7-4-1-3(2-8)5(11-4)6(9)10/h1-2H,(H,9,10) |
Clave InChI |
ZQWZMQWWBLCRRQ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1C=O)C(=O)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


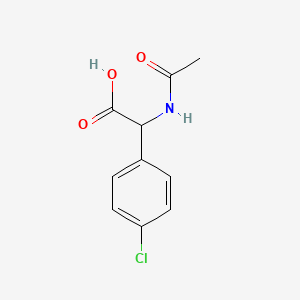
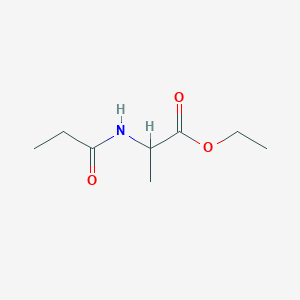
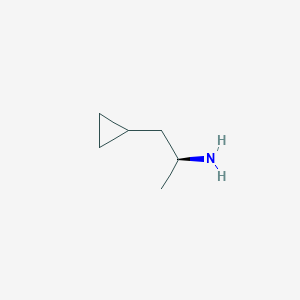
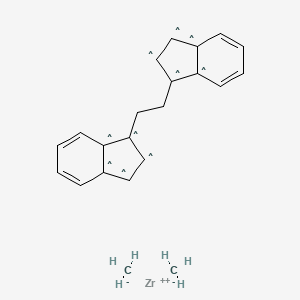
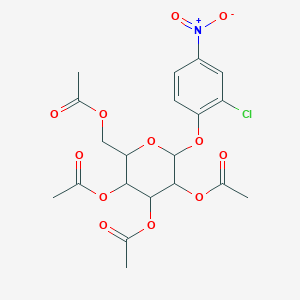

![9-[2-[2-(dimethylamino)ethyl-methylamino]ethyl]-5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one;dihydrochloride](/img/structure/B12284723.png)
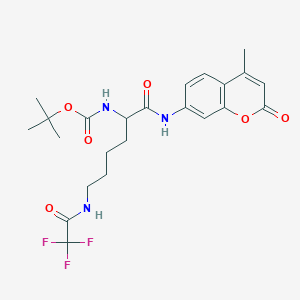

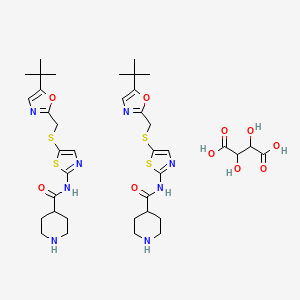
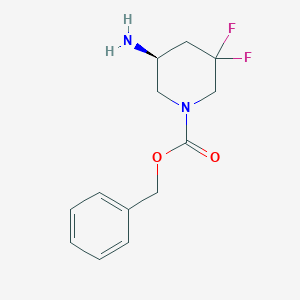
![N-(butan-2-yl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12284764.png)
![4-Bromopyrido[2,3-d]pyrimidine](/img/structure/B12284771.png)

